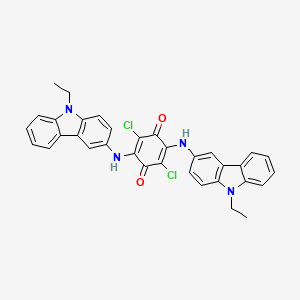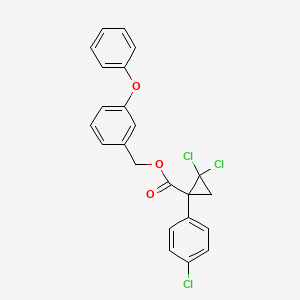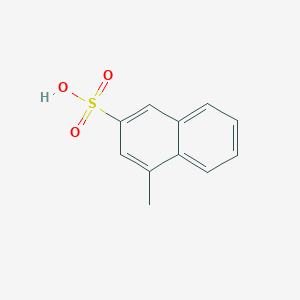
Propyl 4-hexynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 4-hexynoate is an organic compound with the molecular formula C9H14O2. It is an ester formed by the reaction of propanol with 4-hexynoic acid. This compound is known for its unique chemical structure, which includes a triple bond between carbon atoms, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 4-hexynoate can be synthesized through the esterification reaction between propanol and 4-hexynoic acid. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, and heat to proceed efficiently. The hydroxyl group from the propanol reacts with the carboxyl group from the 4-hexynoic acid to produce water and form the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to separate the desired ester from by-products.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-hexynoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, reverting to propanol and 4-hexynoic acid.
Reduction: The triple bond in the compound can be reduced to a double or single bond using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases like sodium hydroxide.
Reduction: Hydrogen gas and palladium on carbon are common reagents for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions to achieve substitution.
Major Products
Hydrolysis: Produces propanol and 4-hexynoic acid.
Reduction: Produces propyl 4-hexenoate or propyl hexanoate, depending on the extent of reduction.
Substitution: Produces various substituted esters depending on the nucleophile used.
Scientific Research Applications
Propyl 4-hexynoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ester and alkyne functionalities into molecules.
Biology: Studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the alkyne group.
Mechanism of Action
The mechanism of action of propyl 4-hexynoate involves its interaction with various molecular targets, primarily through its ester and alkyne groups. The ester group can undergo hydrolysis, releasing propanol and 4-hexynoic acid, which can further participate in biochemical pathways. The alkyne group can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Comparison with Similar Compounds
Similar Compounds
Propyl hexanoate: An ester formed by the reaction of propanol with hexanoic acid, lacking the alkyne group.
Methyl octanoate: An ester with a similar carbon chain length but different alkyl group.
Ethyl heptanoate: Another ester with a similar structure but different alkyl group.
Uniqueness
Propyl 4-hexynoate is unique due to the presence of the alkyne group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other esters like propyl hexanoate, which do not have the triple bond and thus exhibit different chemical and physical properties.
Properties
CAS No. |
501009-54-7 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
propyl hex-4-ynoate |
InChI |
InChI=1S/C9H14O2/c1-3-5-6-7-9(10)11-8-4-2/h4,6-8H2,1-2H3 |
InChI Key |
PSBWUHSLZKWEBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CCC#CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate](/img/structure/B12692826.png)



![14-Methyl-16-azabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B12692851.png)








